
1,1-(Bis(3,4-(methylenedioxy)phenyl))-3-(diethylamino)-2-methyl-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains two 1,3-benzodioxole groups, a diethylamino group, and a methyl group attached to a propanol backbone. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 1,3-benzodioxole: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide to introduce the desired substituents.
Amination: The alkylated product undergoes amination with diethylamine to introduce the diethylamino group.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1-di(1,3-benzodioxol-5-yl)-2-methyl-1-propanol: Lacks the diethylamino group, resulting in different chemical and biological properties.
1,1-di(1,3-benzodioxol-5-yl)-3-(methylamino)-2-methyl-1-propanol: Contains a methylamino group instead of a diethylamino group, leading to variations in reactivity and applications.
Uniqueness
1,1-di(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methyl-1-propanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
21564-55-6 |
|---|---|
分子式 |
C22H27NO5 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
1,1-bis(1,3-benzodioxol-5-yl)-3-(diethylamino)-2-methylpropan-1-ol |
InChI |
InChI=1S/C22H27NO5/c1-4-23(5-2)12-15(3)22(24,16-6-8-18-20(10-16)27-13-25-18)17-7-9-19-21(11-17)28-14-26-19/h6-11,15,24H,4-5,12-14H2,1-3H3 |
InChI 键 |
IDDKYGBAGCBUSM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C)C(C1=CC2=C(C=C1)OCO2)(C3=CC4=C(C=C3)OCO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


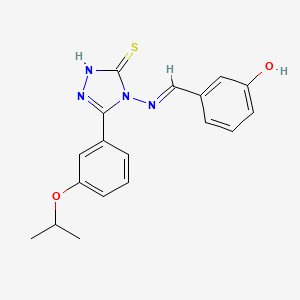
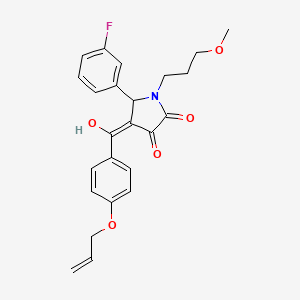

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![[1-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011617.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)

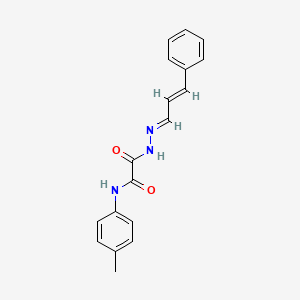
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)
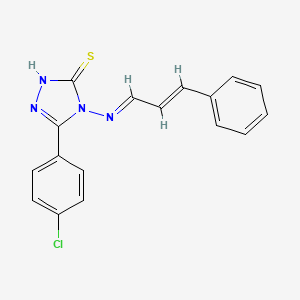

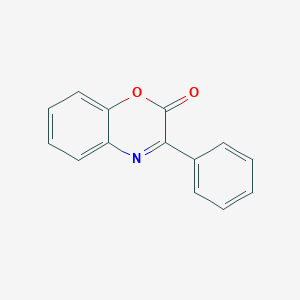
![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
